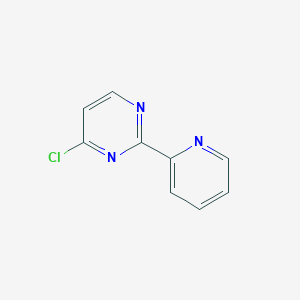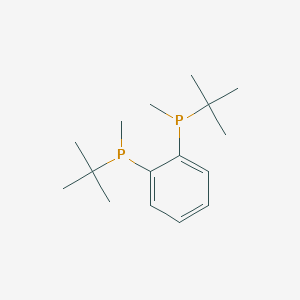
1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Overview
Description
Synthesis Analysis
A related compound, ketamine, which has the structure “2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one”, has been synthesized using a hydroxy ketone intermediate. The synthesis process involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .Scientific Research Applications
Structural and Chemical Characterization
- The study on crystal structures involving chlorophenyl substituents reveals intricate details about the molecular geometry, demonstrating how the fused-ring system and substituents like amino, cyano, and chlorophenyl groups interact. This research provides foundational knowledge for understanding the physical and chemical behavior of compounds with chlorophenyl groups (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Reactivity and Photogeneration
- Investigations into the reactivity and photogeneration of chlorophenol derivatives, which are structurally related to 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile, have uncovered mechanisms of reductive dehalogenation and the formation of phenyl cations under specific conditions. Such studies are crucial for understanding the chemical pathways and potential applications of these compounds in synthesis and material science (Protti, Fagnoni, Mella, & Albini, 2004).
Antimicrobial Applications
- A novel series of spiro compounds derived from chlorophenyl-substituted cyclohexane showed significant antimicrobial activity, indicating potential applications of these compounds in developing new antimicrobial agents. This highlights the biological relevance of chlorophenyl cyclohexane derivatives in pharmaceutical research (Hafez, El-Gazzar, & Zaki, 2016).
Spectroscopic and Electronic Properties
- Research focusing on the spectroscopic characterization and electronic properties of chlorophenyl-containing compounds sheds light on their potential in electronic and photonic applications. Understanding these properties is essential for the development of materials with specific optical and electronic functions (Wazzan, Al-Qurashi, & Faidallah, 2016).
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOIQNSDSBDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503807 | |
| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65618-88-4 | |
| Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

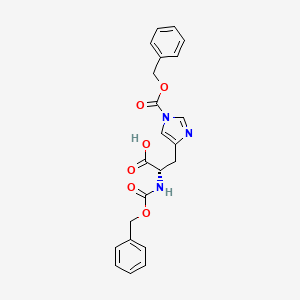
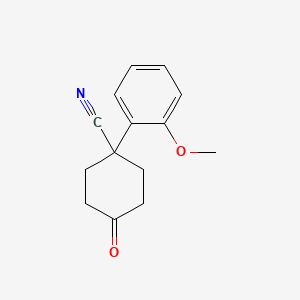
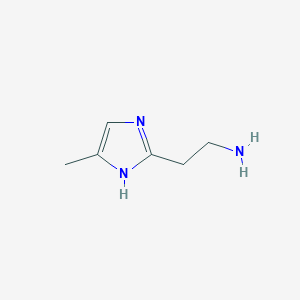

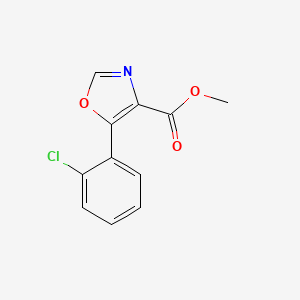

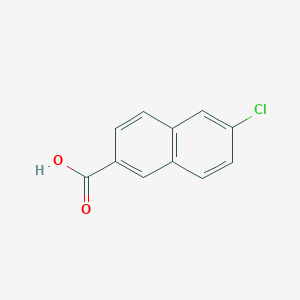

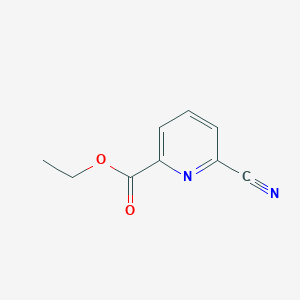


![5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601307.png)
